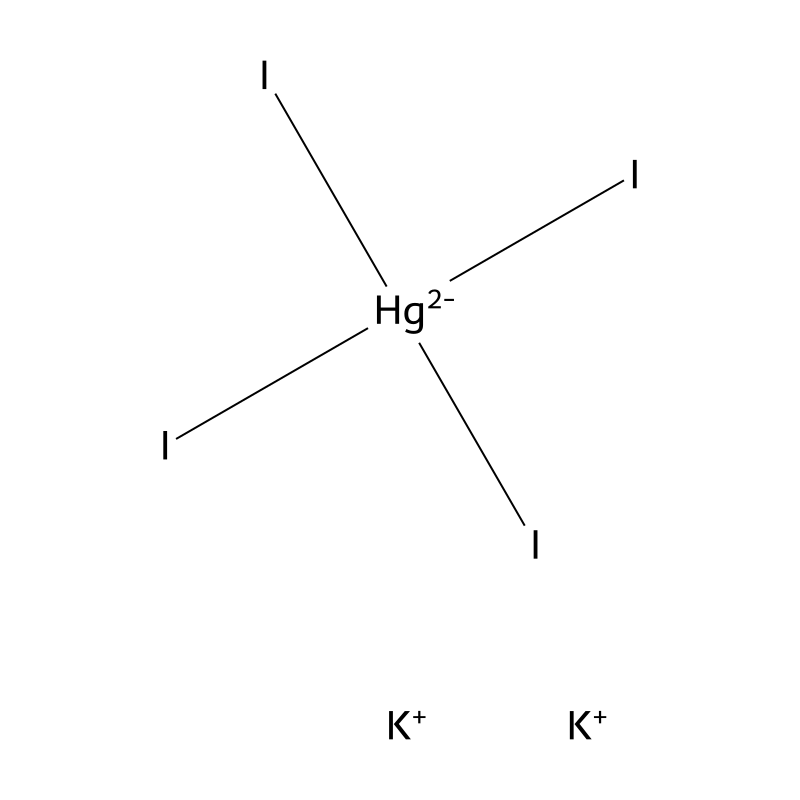Potassium mercuric iodide
HgI4K2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
HgI4K2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Sol in alc, ether, acetone
Synonyms
Canonical SMILES
- Field: Medical Science
- Application: Potassium iodide is used in the treatment of thyroid storm, a severe form of hyperthyroidism .
- Method: It is administered to patients hospitalized for thyroid storm .
- Results: A study found that early use of potassium iodide was associated with reduced in-hospital mortality among patients with Graves’ disease .
- Field: Semiconductor Physics
- Application: Potassium mercuric iodide has found applications in semiconductor research .
- Method: Specific methods of application may vary depending on the research context .
- Results: It has been used in X-ray and gamma-ray detectors .
- Field: Physics
- Application: Potassium mercuric iodide is commonly used in X-ray and gamma-ray detectors .
- Method: The compound is used in the construction of detectors, which are then used in various imaging applications .
- Results: The detectors have shown promise in room-temperature high-resolution X-ray and gamma-ray spectrometers .
- Field: Imaging Technology
- Application: Potassium mercuric iodide is used in room-temperature imaging applications .
- Method: It is used in the construction of imaging devices, which operate at room temperatures .
- Results: These devices have been effective in capturing images at room temperature .
- Field: Analytical Chemistry
- Application: Potassium mercuric iodide is used in the preparation of Nessler’s reagent .
- Method: Nessler’s reagent is prepared by combining potassium iodide (KI) and mercuric chloride (HgCl2). It is made slightly alkaline by adding KOH or NaOH .
- Results: Nessler’s reagent is used to detect the presence of ammonia .
Thyroid Storm Treatment
Semiconductor Research
X-ray and Gamma-ray Detectors
Room-Temperature Imaging Applications
Preparation of Nessler’s Reagent
Potassium mercuric iodide, also known as dipotassium tetraiodomercurate(II), has the chemical formula . This compound is characterized by its yellow crystalline appearance and is highly soluble in water. It is a complex formed from mercury(II) iodide and potassium iodide, commonly produced through the reaction of these two substances. The compound is notable for its thermochromic properties, changing color with temperature variations, which makes it of interest in various applications.
The primary method of synthesizing potassium mercuric iodide involves the reaction between mercury(II) chloride and potassium iodide:
In this reaction, mercuric iodide precipitates as a scarlet solid. When excess potassium iodide is added, mercuric iodide can dissolve to form the tetraiodomercurate complex:
This reaction highlights the compound's ability to form complexes in solution, which can be further utilized in various chemical applications.
Potassium mercuric iodide can be synthesized through several methods:
- Direct Reaction: Mixing aqueous solutions of mercury(II) chloride and potassium iodide under stirring conditions leads to the formation of mercuric iodide, which can then be treated with additional potassium iodide to yield potassium mercuric iodide.
- Grinding Method: Mercury can be ground with iodine directly to produce mercuric iodide, which can subsequently react with potassium iodide.
- Crystallization: The compound can also be obtained via crystallization from concentrated solutions of its precursors.
Potassium mercuric iodide has a variety of applications:
- Thermochromism: Its ability to change color with temperature makes it useful in educational demonstrations.
- Analytical Chemistry: It is employed in the preparation of Nessler's reagent for ammonia detection.
- Semiconductor Devices: The compound is used in specific x-ray and gamma-ray detection devices due to its semiconductor properties.
- Veterinary Medicine: Historically used in ointments for treating certain conditions.
Studies on the interactions of potassium mercuric iodide with other compounds reveal its potential reactivity and complexation abilities. For instance:
- Complex Formation: In aqueous solutions, potassium mercuric iodide can form various complexes with halides and other ligands.
- Reactivity with Organic Compounds: Research indicates that it can react with organic molecules such as morphine, leading to potential applications in pharmaceuticals .
Potassium mercuric iodide shares similarities with several other mercury-containing compounds. Here are some notable comparisons:
| Compound Name | Formula | Solubility | Unique Features |
|---|---|---|---|
| Mercury(II) Iodide | Sparingly soluble | Exhibits thermochromism; forms scarlet precipitate | |
| Mercury(I) Iodide | Soluble | Exists as a dimer; less toxic than mercury(II) | |
| Potassium Iodide | Highly soluble | Commonly used as a source of iodine | |
| Mercuric Chloride | Soluble | Highly toxic; often used in organic synthesis |
Uniqueness of Potassium Mercuric Iodide
Potassium mercuric iodide stands out due to its unique combination of solubility, thermochromism, and ability to form stable complexes in solution. Its applications range from analytical chemistry to potential uses in semiconductor technology, making it a valuable compound despite its toxicity.
Physical Description
Color/Form
Density
Odor
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (95.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Potassium mercuric iodide
Methods of Manufacturing
General Manufacturing Information
Commercial product is the anhydrous form containing approximately 25.5% mercury








